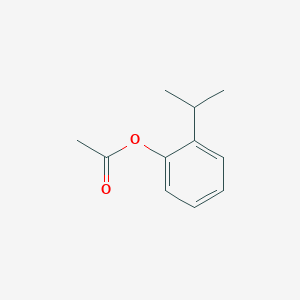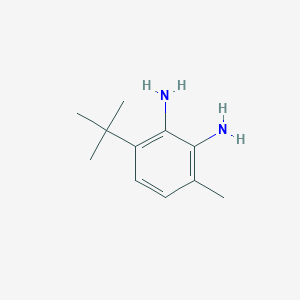
t-Butyltoluenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyltoluenediamine (TBTDA) is a chemical compound used in various applications, including polymer synthesis, as a curing agent for epoxy resins, and as a crosslinking agent for polyurethane coatings. TBTDA is a diamine compound that contains two amine groups and two tert-butyl groups. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of t-Butyltoluenediamine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The amine groups in t-Butyltoluenediamine can react with various electrophilic compounds, such as epoxy resins, to form stable covalent bonds. t-Butyltoluenediamine can also act as a crosslinking agent by reacting with polyurethane coatings to form a three-dimensional network structure.
Efectos Bioquímicos Y Fisiológicos
T-Butyltoluenediamine has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes. t-Butyltoluenediamine is also not expected to accumulate in the environment due to its low solubility in water and high volatility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-Butyltoluenediamine has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of handling. t-Butyltoluenediamine can be used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. t-Butyltoluenediamine can also be used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals. However, t-Butyltoluenediamine has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of t-Butyltoluenediamine. One area of interest is the synthesis of t-Butyltoluenediamine using alternative methods, such as green chemistry approaches. Another area of interest is the development of new applications for t-Butyltoluenediamine, such as in the production of advanced materials and biomedical devices. Furthermore, the study of the biochemical and physiological effects of t-Butyltoluenediamine could provide valuable insights into its potential toxicity and environmental impact.
Métodos De Síntesis
T-Butyltoluenediamine can be synthesized through the reaction of p-toluidine and tert-butylamine. The reaction takes place in the presence of a catalyst, such as Raney nickel, under high pressure and temperature conditions. The yield of t-Butyltoluenediamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
T-Butyltoluenediamine has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. t-Butyltoluenediamine is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. t-Butyltoluenediamine has also been used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals.
Propiedades
Número CAS |
133639-32-4 |
|---|---|
Nombre del producto |
t-Butyltoluenediamine |
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-tert-butyl-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,12-13H2,1-4H3 |
Clave InChI |
ZYCRBOCGBKATBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
Sinónimos |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



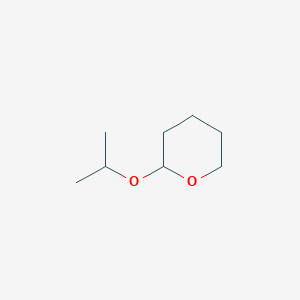
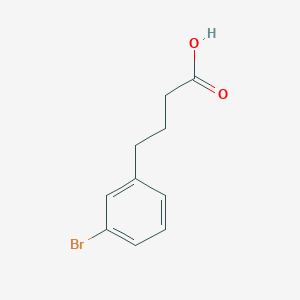
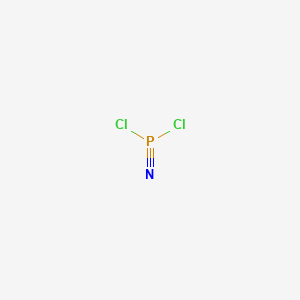
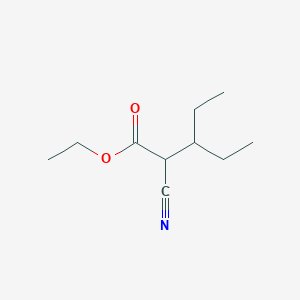
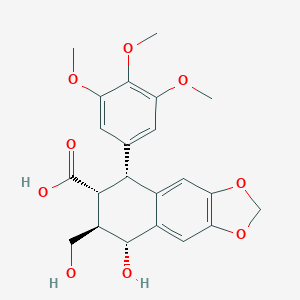
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
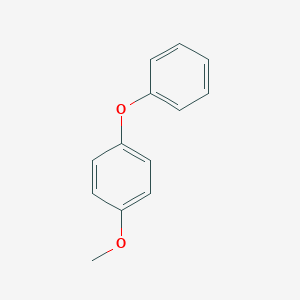
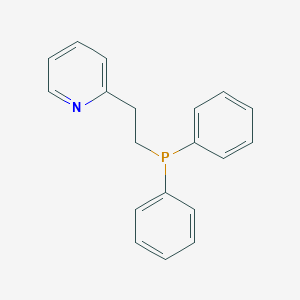
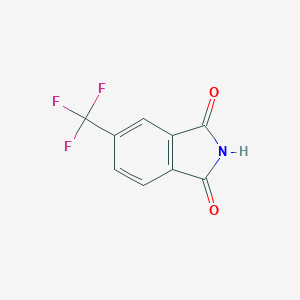
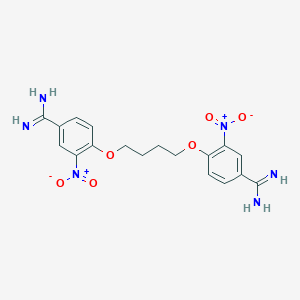
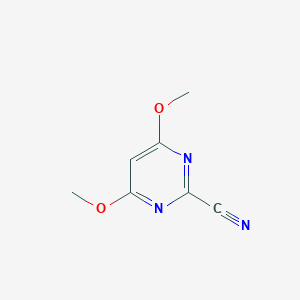
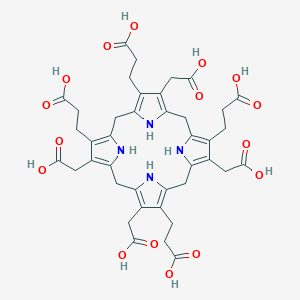
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
